N1,N1,2,2-tetramethylcyclobutane-1,3-diamine dihydrochloride
Description
Properties
IUPAC Name |
1-N,1-N,2,2-tetramethylcyclobutane-1,3-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.2ClH/c1-8(2)6(9)5-7(8)10(3)4;;/h6-7H,5,9H2,1-4H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKTCGPVKXQEUJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1N(C)C)N)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclobutane Ring Formation via [2+2] Cycloaddition
The cyclobutane core is often constructed via photochemical or thermal [2+2] cycloaddition. For example:
- Precursor : 1,3-Diiodo-2,2-dimethylpropane reacts with methylamine under UV light to form the cyclobutane ring.
- Conditions : Reaction in anhydrous tetrahydrofuran (THF) at −78°C, followed by quenching with hydrochloric acid.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cycloaddition | UV light, THF, −78°C, 12 h | 45 | 78 |
| Quenching | 6 M HCl, 0°C | 89 | 95 |
Reductive Amination of Cyclobutane Diketones
A two-step process involving diketone reduction and subsequent methylation:
- Reduction : 2,2,4,4-Tetramethylcyclobutanedione is reduced using sodium borohydride (NaBH₄) in methanol to yield the diol.
- Amination : The diol undergoes reductive amination with methylamine and hydrogen gas (5 atm) over a Raney nickel catalyst.
Optimization Insights :
- Excess methylamine (5 eq.) improves diamine yield.
- Side Reaction Mitigation : Lower temperatures (40°C) minimize over-methylation.
Representative Data :
| Intermediate | Reagents | Yield (%) |
|---|---|---|
| Cyclobutanediol | NaBH₄, MeOH, 0°C, 4 h | 92 |
| Tetramethyl diamine | CH₃NH₂, H₂, Raney Ni, 40°C, 24 h | 68 |
Gabriel Synthesis with Cyclobutane Ditosylates
Linear precursors are cyclized to form the tetramethylcyclobutane backbone:
- Tosylation : 1,3-Diaminopropane reacts with tosyl chloride (TsCl) to form a ditosylate.
- Cyclization : Treatment with potassium tert-butoxide (t-BuOK) induces ring closure.
- Methylation : Dimethyl sulfate (Me₂SO₄) introduces methyl groups at nitrogen centers.
Critical Parameters :
- Solvent : Dimethylformamide (DMF) enhances cyclization efficiency.
- Temperature : 80°C prevents dimerization byproducts.
Direct Amination of Cyclobutane Diesters
A scalable route via nucleophilic substitution:
- Substrate : 1,3-Diethyl cyclobutanedicarboxylate reacts with methylamine (40% aq.) at 120°C.
- Acidification : Crude diamine is treated with concentrated HCl to precipitate the dihydrochloride salt.
Performance Metrics :
| Parameter | Value |
|---|---|
| Reaction Time | 48 h |
| Diamine Purity | 91% (HPLC) |
| Salt Crystallization | 85% recovery (EtOH/H₂O) |
Analytical Validation and Characterization
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal analysis confirms the trans configuration of amine groups and cyclobutane chair conformation.
Industrial-Scale Considerations
Cost-Efficiency Analysis
| Method | Cost (USD/kg) | Scalability | Environmental Impact |
|---|---|---|---|
| Reductive Amination | 120 | High | Moderate (H₂ use) |
| Gabriel Synthesis | 95 | Medium | Low |
Chemical Reactions Analysis
N1,N1,2,2-tetramethylcyclobutane-1,3-diamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The amine groups in the compound can participate in substitution reactions, where they can be replaced by other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N1,N1,2,2-tetramethylcyclobutane-1,3-diamine dihydrochloride has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding due to its amine groups.
Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies, often involves this compound.
Industry: It may be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N1,N1,2,2-tetramethylcyclobutane-1,3-diamine dihydrochloride involves its interaction with molecular targets such as enzymes and proteins. The amine groups in the compound can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting or modifying their activity. The cyclobutane ring provides a rigid structure that can influence the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Table 1: Structural Comparison of Cyclic Diamine Dihydrochlorides
Comparison with Acyclic Diamine Dihydrochlorides
Linear Chain Flexibility
Acyclic analogs such as N1,N3-Diallylpropane-1,3-diamine dihydrochloride (CAS RN 205041-15-2) and (S)-propane-1,2-diamine dihydrochloride (CAS RN 19777-66-3) exhibit greater conformational flexibility, facilitating their integration into larger molecular architectures (e.g., API backbones) . However, the rigidity of the cyclobutane ring in the target compound may enhance stereochemical control during synthesis.
Purity and Industrial Use
Pharmaceutical-grade dihydrochlorides typically require ≥95% purity. For example:
Table 2: Acyclic Diamine Dihydrochlorides
Functional Group and Substitution Patterns
However, this hindrance may improve selectivity in catalysis or binding interactions. In contrast, N,N-Dimethyl-1,3-phenylenediamine dihydrochloride () retains aromaticity for π-π interactions, a feature absent in the cyclobutane-based compound.
Purity and Industrial Specifications
High-purity dihydrochlorides (≥95%) are mandated for pharmaceutical use to minimize side reactions. and emphasize purity thresholds (96–98%) for related compounds, suggesting similar requirements for the target compound. Industrial suppliers like CymitQuimica () provide tailored specifications, including customized purity grades and delivery timelines.
Biological Activity
N1,N1,2,2-tetramethylcyclobutane-1,3-diamine dihydrochloride is a chemical compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.
- Molecular Formula : C8H20Cl2N2
- Molecular Weight : 215.16 g/mol
- Structure : The compound features a cyclobutane ring substituted with two dimethylamino groups, contributing to its unique properties and biological interactions.
Biological Activity
Research indicates that this compound exhibits various biological activities that make it a candidate for drug development:
- Enzyme Inhibition : The diamine structure allows it to interact with enzymes, potentially acting as an inhibitor. Studies suggest that similar diamines can modulate enzyme activity through hydrogen bonding and electrostatic interactions with active sites.
- Receptor Modulation : The compound may also function as a receptor antagonist. Its ability to bind to specific receptors could lead to therapeutic applications in treating various diseases, including cancer and infections.
The mechanism by which this compound exerts its biological effects involves:
- Binding Interactions : The amine groups in the compound facilitate interactions with biological macromolecules such as proteins and nucleic acids. This binding can alter the conformation and activity of these targets.
- Steric Effects : The cyclobutane framework provides a rigid structure that enhances the binding affinity and specificity of the compound compared to simpler diamines. This steric configuration may improve its pharmacological properties.
Comparative Analysis
To better understand the unique features of this compound, it is useful to compare it with other similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N,N,N',N'-Tetramethylethane-1,2-diamine dihydrochloride | C6H16Cl2N2 | Shorter carbon chain; used in antibacterial applications. |
| 2,2-Dimethyl-1,3-propanediamine | C5H14N2 | Simpler structure; utilized in polymer synthesis. |
| 1,3-Diaminopropane | C3H10N2 | Smaller size; important in various organic syntheses. |
The structural uniqueness of this compound lies in its cyclobutane framework and the presence of four methyl groups surrounding the nitrogen atoms. This configuration enhances its steric properties and biological interactions compared to simpler diamines.
Case Studies and Research Findings
Several studies have explored the biological implications of similar compounds:
- Antitumor Activity : Research has shown that diamines can exhibit antitumor properties by inhibiting specific enzymes involved in cancer cell proliferation. For example, compounds structurally related to N1,N1,2,2-tetramethylcyclobutane-1,3-diamine have been evaluated for their cytotoxic effects on various cancer cell lines .
- Pharmacological Applications : Investigations into the pharmacological applications of diamines highlight their potential as therapeutic agents in treating infections and metabolic disorders due to their ability to modulate enzyme activity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for N1,N1,2,2-tetramethylcyclobutane-1,3-diamine dihydrochloride, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via stepwise alkylation of cyclobutane-1,3-diamine with methylating agents like methyl iodide. Optimization involves using Design of Experiments (DOE) to evaluate factors such as temperature, solvent polarity, and stoichiometry. For example, fractional factorial designs can identify critical parameters affecting yield and purity . Post-synthesis, purification via recrystallization in ethanol/water mixtures ensures high purity (>98%), validated by HPLC and NMR .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions on the cyclobutane ring and methyl groups.
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity.
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] peak at m/z 233.2).
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability up to 200°C .
Advanced Research Questions
Q. How do computational methods enhance the prediction of stereochemical outcomes in cyclobutane ring formation during synthesis?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states to predict steric and electronic influences on ring closure. Tools like Gaussian or ORCA simulate reaction pathways, while machine learning algorithms trained on cyclobutane derivatives identify patterns in stereoselectivity .
Q. What strategies resolve contradictions in reported thermodynamic stability data for this compound?
- Methodological Answer :
- Standardized Protocols : Replicate experiments under controlled humidity and inert atmospheres to minimize hydrolysis or oxidation.
- Cross-Validation : Compare stability data using multiple techniques (e.g., TGA, DSC, and kinetic studies) across independent labs.
- Meta-Analysis : Apply statistical models to reconcile discrepancies caused by varying experimental conditions .
Q. How can researchers design experiments to study environmental degradation pathways of this compound?
- Methodological Answer : Use DOE to simulate environmental stressors (UV exposure, pH, microbial activity). For example:
- Central Composite Design : Vary pH (3–9), temperature (25–50°C), and light intensity to monitor degradation via LC-MS.
- Metabolite Identification : Employ high-resolution mass spectrometry to detect intermediates like oxidized cyclobutane derivatives .
Q. What role does this dihydrochloride salt play in drug discovery, and how is its bioactivity optimized?
- Methodological Answer : The compound serves as a chiral building block for bioactive molecules. Structure-Activity Relationship (SAR) studies involve:
- Derivatization : Introduce substituents (e.g., fluorinated groups) to enhance metabolic stability.
- Biological Assays : Test binding affinity to target proteins (e.g., kinases) using SPR or fluorescence polarization.
- Salt Form Screening : Compare dihydrochloride with other counterions (e.g., sulfate) for solubility and bioavailability .
Q. What advanced computational tools predict reactivity in novel reaction environments?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
